molecular formula C8H9ClO2S B057040 2,4-Dimethylbenzenesulfonyl chloride CAS No. 609-60-9

2,4-Dimethylbenzenesulfonyl chloride

Cat. No.: B057040
CAS No.: 609-60-9
M. Wt: 204.67 g/mol
InChI Key: FREOGXBZEAMJQN-UHFFFAOYSA-N
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Description

2,4-Dimethylbenzenesulfonyl chloride is an organic compound with the chemical formula C8H9ClO2S. It is a derivative of benzenesulfonyl chloride, where two methyl groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its use as an intermediate in organic synthesis and has applications in various chemical reactions.

Scientific Research Applications

2,4-Dimethylbenzenesulfonyl chloride has a wide range of applications in scientific research:

Safety and Hazards

“2,4-Dimethylbenzenesulfonyl chloride” is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is advised to avoid breathing its dust, to wear protective clothing, and to handle it under a chemical fume hood . In case of contact with skin or eyes, immediate medical assistance is recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethylbenzenesulfonyl chloride is typically synthesized through the sulfonylation of 2,4-dimethylbenzene (also known as xylene) with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction is as follows:

2,4-Dimethylbenzene+Chlorosulfonic acid2,4-Dimethylbenzenesulfonyl chloride+Hydrochloric acid\text{2,4-Dimethylbenzene} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} 2,4-Dimethylbenzene+Chlorosulfonic acid→2,4-Dimethylbenzenesulfonyl chloride+Hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include steps for purification and isolation of the final product to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. Common nucleophiles include amines, alcohols, and thiols.

    Reduction: The compound can be reduced to the corresponding sulfonamide or sulfonic acid under specific conditions.

    Oxidation: Although less common, oxidation reactions can occur, leading to the formation of sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., pyridine) to neutralize the hydrochloric acid by-product.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Nucleophilic Substitution: Sulfonamides, sulfonate esters, and sulfonate salts.

    Reduction: Sulfonamides and sulfonic acids.

    Oxidation: Sulfonic acids.

Mechanism of Action

The reactivity of 2,4-dimethylbenzenesulfonyl chloride is primarily due to the presence of the sulfonyl chloride group (SO2Cl). This group is highly electrophilic, making it susceptible to nucleophilic attack. The mechanism involves the nucleophile attacking the sulfur atom, leading to the displacement of the chloride ion and formation of a new bond with the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: The parent compound without methyl substitutions.

    4-Methylbenzenesulfonyl chloride: A derivative with a single methyl group at the 4 position.

    2,4-Dichlorobenzenesulfonyl chloride: A derivative with chlorine substitutions at the 2 and 4 positions.

Uniqueness

2,4-Dimethylbenzenesulfonyl chloride is unique due to the presence of two methyl groups, which can influence its reactivity and selectivity in chemical reactions. The methyl groups can provide steric hindrance and electronic effects, making it distinct from other sulfonyl chlorides .

Properties

IUPAC Name

2,4-dimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREOGXBZEAMJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060571
Record name Benzenesulfonyl chloride, 2,4-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609-60-9
Record name 2,4-Dimethylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=609-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl chloride, 2,4-dimethyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonyl chloride, 2,4-dimethyl-
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Record name Benzenesulfonyl chloride, 2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethylbenzene-1-sulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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